molecular formula C17H19N3O3 B10930735 N-[4-(furan-2-yl)butan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[4-(furan-2-yl)butan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930735
M. Wt: 313.35 g/mol
InChI Key: PYRNCWZSHNYOLJ-UHFFFAOYSA-N
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Description

N4-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. It belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. The starting materials often include precursors such as furfural and methylamine. Key steps in the synthesis may include:

  • Formation of the isoxazole ring: This is usually achieved through cyclization reactions, often involving reagents like hydroxylamine.

  • Functionalization of the pyridine ring: Methylation reactions, using methylating agents like methyl iodide or dimethyl sulfate, are commonly employed.

  • Amide bond formation: This step often requires the use of coupling reagents such as EDC (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial context, the production of N4-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE would likely be optimized for yield and purity. This could involve automated synthesis processes, scalable reaction vessels, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

  • Oxidation: Often with reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

  • Substitution: Halogenation or alkylation reactions, using agents like bromine or alkyl halides, can modify the compound's functional groups.

Common Reagents and Conditions

The reactions mentioned typically require specific conditions, such as controlled temperatures, inert atmospheres, and solvents like dichloromethane or ethanol.

Major Products

The major products from these reactions vary widely depending on the reaction conditions and reagents used. Oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

In Chemistry

N4-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE serves as a valuable intermediate in the synthesis of more complex molecules, particularly in drug development and materials science.

In Biology and Medicine

This compound is researched for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for new therapeutic agents.

In Industry

Industrially, N4-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE might be used in the production of specialized chemicals and materials, including polymers and coatings.

Mechanism of Action

N4-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve binding to these targets, altering their function, and modulating biological pathways. This could include inhibition of enzyme activity or activation of signal transduction pathways, ultimately leading to the observed biological effects.

Comparison with Similar Compounds

When compared to similar compounds, N4-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and diverse applications.

List of Similar Compounds

  • Isoxazole derivatives: These compounds share the core isoxazole ring structure but may vary in their functional groups.

  • Furyl-containing compounds: Similar to our compound, these molecules contain the furan ring and have various biological activities.

  • Pyridine amides: Compounds with a pyridine ring and an amide group, often with different substituents.

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Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-10(6-7-13-5-4-8-22-13)18-16(21)14-9-11(2)19-17-15(14)12(3)20-23-17/h4-5,8-10H,6-7H2,1-3H3,(H,18,21)

InChI Key

PYRNCWZSHNYOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)CCC3=CC=CO3

Origin of Product

United States

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